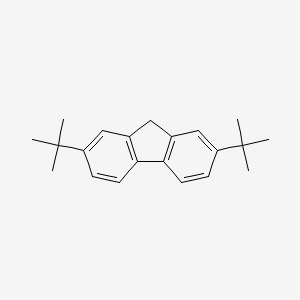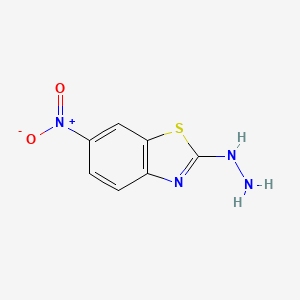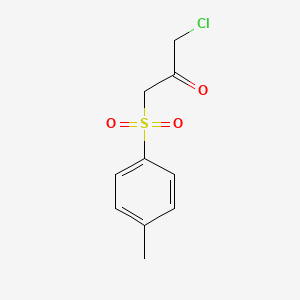
2,7-Di-tert-butylfluorene
Overview
Description
2,7-Di-tert-butylfluorene is a chemical compound with the empirical formula C21H26 . It has a molecular weight of 278.43 . It is used as an organic light-emitting diode (OLED) intermediate .
Synthesis Analysis
2,7-Di-tert-butylfluorene can be synthesized by reacting fluorene, CS2, and FeCl3 and 2-chloro-2-methylpropane . It can also be obtained by reacting fluorene with tert-butyl chloride in the presence of FeCl3 .Molecular Structure Analysis
The molecular structure of 2,7-Di-tert-butylfluorene consists of a fluorene core with two tert-butyl groups attached to the 2 and 7 positions .Chemical Reactions Analysis
2,7-Di-tert-butylfluorene is an alkylating agent that reacts with nucleophiles to form carbon-carbon bonds . It is stable in the gaseous phase and thermodynamically stable at temperatures below 100°C .Physical And Chemical Properties Analysis
2,7-Di-tert-butylfluorene has a density of 1.0±0.1 g/cm3, a boiling point of 372.4±22.0 °C at 760 mmHg, and a flash point of 194.1±13.1 °C . It has no H bond acceptors or donors, and two freely rotating bonds . Its molar refractivity is 90.6±0.3 cm3, and it has a polarizability of 35.9±0.5 10-24 cm3 .Scientific Research Applications
Organic Light Emitting Diode (OLED) Intermediate
“2,7-Di-tert-butylfluorene” is used as an intermediate in the production of Organic Light Emitting Diodes (OLEDs) . OLEDs are a type of light-emitting diode that uses organic compounds to emit light when an electric current is applied. They are used in a wide range of applications, including display screens for mobile devices and televisions.
Synthesis of 2,7-di-tert-butyl-9-fluorenylmethanol
This compound can be synthesized using "2,7-Di-tert-butylfluorene" . The resulting product, 2,7-di-tert-butyl-9-fluorenylmethanol, may have potential applications in various chemical reactions due to its unique structure.
Preparation of 2,7-di-tert-butyl-9-[(p-chlorophenyl)amino]methylene]-fluorene
“2,7-Di-tert-butylfluorene” can also be used in the preparation of 2,7-di-tert-butyl-9-[(p-chlorophenyl)amino]methylene]-fluorene . This compound could be used in further chemical reactions or as a building block in the synthesis of more complex molecules.
Synthesis of Dihydrocyclohepta[def]fluorene
Dihydrocyclohepta[def]fluorene can be synthesized using "2,7-Di-tert-butylfluorene" . This compound may have potential applications in the field of organic chemistry due to its unique structure.
Preparation of New Group 4 Metal Complexes
“2,7-Di-tert-butylfluorene” may be used in the preparation of new group 4 metal complexes containing aminofluorenyl ligands . These complexes could have potential applications in catalysis or materials science.
Safety and Hazards
2,7-Di-tert-butylfluorene should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Mechanism of Action
Target of Action
2,7-Di-tert-butylfluorene is primarily used as an intermediate in the production of organic light-emitting diodes (OLEDs) . The compound’s primary targets are the organic layers within the OLED, where it plays a crucial role in the emission of light.
Pharmacokinetics
It is soluble in toluene and hot methanol , which can influence its distribution and availability in the manufacturing process of OLEDs.
Result of Action
The incorporation of 2,7-Di-tert-butylfluorene into OLEDs results in devices that can efficiently emit light when an electric current is applied. This is a result of the compound’s molecular structure and electroluminescent properties .
Action Environment
The action of 2,7-Di-tert-butylfluorene can be influenced by various environmental factors. For instance, it should be stored at -20°C and away from heat and oxidizing agents to maintain its stability . Additionally, dust formation should be avoided during handling . These factors can impact the compound’s efficacy in the production of OLEDs.
properties
IUPAC Name |
2,7-ditert-butyl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26/c1-20(2,3)16-7-9-18-14(12-16)11-15-13-17(21(4,5)6)8-10-19(15)18/h7-10,12-13H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZYPLLGAQIQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399195 | |
| Record name | 2,7-Di-tert-butylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Di-tert-butylfluorene | |
CAS RN |
58775-05-6 | |
| Record name | 2,7-Di-tert-butylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)











![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)